3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(3,4-difluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(8-13(12)15)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHVXWKJRNEAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(3,4-Difluorophenoxy)ethylpiperidine Intermediate
A representative method involves the reaction of 4-piperidone or 4-piperidine derivatives with 3,4-difluorophenol under basic conditions or via nucleophilic substitution of a haloalkyl intermediate.
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- Starting material: 4-piperidone or 4-piperidine derivatives with a suitable leaving group (e.g., 2-chloroethyl or 2-bromoethyl substituent).
- Nucleophile: 3,4-difluorophenol.
- Base: Potassium carbonate or sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Temperature: Typically heated to 80–100 °C for several hours to drive the substitution.
Mechanism:
The phenolate ion generated from 3,4-difluorophenol attacks the alkyl halide side chain on the piperidine ring, forming the ether bond.Example from Patent US20020038031A1:
A potassium salt suspension in DMSO was treated with 3,4-difluorophenol derivatives and heated to 85 °C until completion. The product was isolated by extraction and purified to yield the desired ether-substituted piperidine.
Conversion to Hydrochloride Salt
The free base of 3-[2-(3,4-difluorophenoxy)ethyl]piperidine is typically converted to its hydrochloride salt by treatment with aqueous hydrochloric acid or by refluxing in a mixture of methanol and aqueous HCl.
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- Dissolve the free base in methanol.
- Add aqueous hydrochloric acid in stoichiometric amounts.
- Reflux for approximately 1 hour.
- Cool and isolate the hydrochloride salt by filtration or crystallization.
This step improves the compound’s stability, crystallinity, and ease of handling.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, potassium carbonate, and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Derivatives
Below is a comparative analysis of key analogs:
Key Findings:
- Substituent Position Matters : The 3,4-difluoro substitution on the phenyl ring in the target compound optimizes electronic effects without excessive steric hindrance, unlike bulkier analogs like GZ-274B .
- Side-Chain Flexibility : The ethyl linker in the target compound allows greater conformational flexibility compared to rigid analogs like 3,3-difluoropiperidine hydrochloride .
Halogenated Phenoxyethyl Piperidines
Compounds with halogenated aryl groups exhibit distinct bioactivity profiles:
Key Findings:
Piperidine Derivatives with Heterocyclic Modifications
Substitutions on the piperidine ring or adjacent groups alter pharmacological behavior:
Key Findings:
- Polar vs. Nonpolar Groups: Methoxy substituents (e.g., CAS 625454-24-2) enhance water solubility, whereas diphenylmethoxy groups (CAS 65214-86-0) reduce it .
Biological Activity
3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a difluorophenoxyethyl group. The synthesis typically involves nucleophilic substitution reactions where the piperidine acts as a nucleophile, allowing for the introduction of the difluorophenoxyethyl moiety. The hydrochloride form enhances stability and solubility, making it suitable for biological applications.
The biological activity of this compound is attributed to its interaction with specific biological targets. It may modulate the activity of various enzymes or receptors, leading to diverse pharmacological effects. The exact pathways involved can vary based on the target and context of use.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against human breast cancer cells with IC₅₀ values indicating potent inhibitory effects.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest effectiveness against certain strains of bacteria, although further studies are necessary to fully elucidate its spectrum of activity .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit N-myristoyltransferase (NMT), which is crucial in the lifecycle of certain parasitic infections like those caused by Trypanosoma brucei .
Research Findings
A selection of research findings related to this compound is summarized in the table below:
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC₅₀ values that suggest strong inhibitory effects compared to standard chemotherapeutic agents.
- Inhibition of NMT : Research focused on the inhibition of NMT by this compound found that structural modifications could enhance its potency significantly, making it a candidate for further development in treating parasitic infections .
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing 3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation of the piperidine core and subsequent phenoxy group introduction. For example, hydrolysis of intermediates under basic conditions (e.g., NaOH in amide solvents like DMF) is a critical step, as seen in analogous piperidine derivatives . Reaction optimization may require adjusting solvent systems (e.g., cyclic ethers or nitriles) and monitoring via TLC or HPLC.
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and NMR to confirm the piperidine backbone, fluorophenoxy substituents, and ethyl linker.
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., C-F stretching at ~1100–1250 cm) .
Q. What analytical methods ensure purity and detect impurities?
- Methodology :
- Titration : Determine hydrochloride content via acid-base titration with alcoholic NaOH, using phenolphthalein as an indicator .
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities. Compare retention times against reference standards .
- Karl Fischer Titration : Quantify residual water content to meet purity standards (98–102% anhydrous basis) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with improved bioactivity?
- Methodology :
- Quantum Mechanical Calculations : Optimize geometry and calculate electrostatic potentials (e.g., DFT at B3LYP/6-31G* level) to predict binding interactions with targets like GPCRs or ion channels.
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics to assess stability and residence time .
- Virtual Screening : Use docking software (e.g., AutoDock Vina) to prioritize derivatives with favorable binding scores .
Q. What strategies address discrepancies in pharmacological data across in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to explain bioavailability gaps.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity.
- Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific differences in enzyme expression .
Q. How can regioselectivity challenges in fluorophenoxy substitution be resolved?
- Methodology :
- Protecting Group Strategies : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) to direct substitution to the ethyl linker.
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura couplings to install fluorophenoxy moieties .
- Reaction Monitoring : Use -NMR to track substitution patterns in real time .
Q. What experimental designs minimize toxicity risks during in vivo studies?
- Methodology :
- Acute Toxicity Screening : Conduct OECD 423 tests in rodents to establish LD values and identify target organs.
- Subchronic Dosing : Administer escalating doses over 28 days with histopathological evaluation.
- Safety Pharmacology : Assess cardiovascular (hERG inhibition) and CNS effects (open-field tests) .
Contradictions and Validation
Q. How should researchers validate conflicting solubility data in different solvent systems?
- Methodology :
- Solvent Screening : Test solubility in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using nephelometry or UV-Vis spectroscopy.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies.
- Co-solvency Studies : Use blends (e.g., PEG-400/water) to enhance solubility for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
